CPI-169

Description

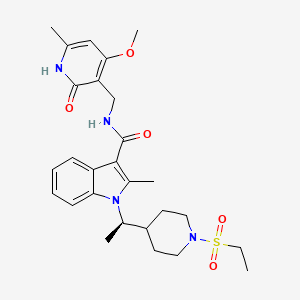

Structure

3D Structure

Propriétés

IUPAC Name |

1-[(1R)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,15,18,20H,6,11-14,16H2,1-5H3,(H,28,33)(H,29,32)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGUZCKPFXXVPV-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)C(C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)N1CCC(CC1)[C@@H](C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of CPI-169: A Technical Guide

For Immediate Release

CAMBRIDGE, Mass. – This document provides an in-depth technical overview of the mechanism of action of CPI-169, a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. Developed by Constellation Pharmaceuticals, this compound has demonstrated significant preclinical activity in models of non-Hodgkin's lymphoma, establishing a strong rationale for the therapeutic targeting of EZH2 in oncology. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a highly potent inhibitor of the EZH2 subunit of the Polycomb Repressive Complex 2 (PRC2). By selectively targeting the catalytic activity of both wild-type and mutant forms of EZH2, this compound leads to a reduction in the methylation of Histone H3 at lysine 27 (H3K27), a key epigenetic modification associated with transcriptional repression. This inhibition of H3K27 trimethylation (H3K27me3) results in the reactivation of silenced tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated the in vivo efficacy of this compound in xenograft models of diffuse large B-cell lymphoma (DLBCL), validating its potential as an anti-cancer therapeutic. While this compound itself did not advance to human trials, its development paved the way for the clinical investigation of its successor compound, CPI-1205.

Introduction to EZH2 and its Role in Cancer

Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic component of the PRC2 complex.[1] In concert with other PRC2 components, EZH2 catalyzes the transfer of methyl groups to the lysine 27 residue of histone H3.[1] The resulting trimethylated H3K27 (H3K27me3) is a hallmark of facultative heterochromatin, a condensed chromatin state that leads to the silencing of target gene expression.[2]

In numerous cancers, including various subtypes of non-Hodgkin's lymphoma and castration-resistant prostate cancer, EZH2 is overexpressed or harbors gain-of-function mutations.[1][3] This aberrant EZH2 activity leads to the inappropriate silencing of tumor suppressor genes, thereby promoting uncontrolled cell proliferation and survival.[3] The critical role of EZH2 in oncogenesis has established it as a compelling target for therapeutic intervention.

Biochemical Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the methyltransferase activity of EZH2.[4][5] It exhibits nanomolar potency against both wild-type EZH2 and the Y641N mutant, a common gain-of-function mutation in lymphoma.[4][5] The inhibitory activity of this compound is significantly more potent against EZH2 than its close homolog, EZH1.[4][5]

Quantitative Inhibition Data

| Target | IC50 (nM) |

| EZH2 (Wild-Type) | 0.24[4][5] |

| EZH2 (Y641N Mutant) | 0.51[4][5] |

| EZH1 | 6.1[4][5] |

Biochemical Assay Protocol for EZH2 Inhibition

The potency of this compound against EZH2 was determined using a radiometric assay that measures the incorporation of a tritium-labeled methyl group from S-adenosyl-L-methionine (SAM) into a biotinylated histone H3 peptide substrate.[4]

Materials:

-

PRC2 complex (containing wild-type EZH2, Y641N mutant EZH2, or EZH1)

-

³H-SAM (tritiated S-adenosyl-L-methionine)

-

Biotinylated H3 substrate peptide

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM DTT, and 0.01% Tween-20

-

Stop Solution: 500 µM SAM

-

Streptavidin-coated plates

Procedure:

-

A reaction mixture is prepared containing the PRC2 complex, ³H-SAM, and varying concentrations of this compound in the assay buffer.

-

The mixture is pre-incubated to allow for inhibitor binding to the enzyme.

-

The reaction is initiated by the addition of the biotinylated H3 substrate peptide.

-

The reaction is allowed to proceed at room temperature for a defined period.

-

The reaction is terminated by the addition of the stop solution.

-

The reaction mixture is transferred to a streptavidin-coated plate to capture the biotinylated H3 peptide.

-

Unbound reagents are washed away.

-

The amount of incorporated ³H-methyl groups is quantified using a scintillation counter.

-

IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cellular Mechanism of Action

In cellular assays, this compound demonstrates potent inhibition of H3K27 trimethylation, leading to downstream effects on cell proliferation and survival.

Cellular Potency

| Parameter | Value | Cell Line |

| H3K27me3 EC50 | 70 nM[5][6] | Variety of cell lines[5][6] |

| GI50 | <5 µM[4] | 16 out of 25 NHL cell lines[4] |

Cellular Effects

Treatment of cancer cell lines with this compound results in a time- and concentration-dependent decrease in global H3K27me3 levels.[6] This reduction in repressive epigenetic marks leads to the reactivation of silenced tumor suppressor genes, which in turn induces:

Cellular Viability Assay Protocol

The effect of this compound on cell viability is typically assessed using a luminescent assay that measures intracellular ATP levels.

Materials:

-

KARPAS-422 or other relevant cancer cell lines

-

This compound

-

Cell culture medium and supplements

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound or vehicle control (DMSO).

-

Plates are incubated for a specified period (e.g., 72 hours).

-

The CellTiter-Glo® reagent is added to each well.

-

The plate is incubated to allow for cell lysis and signal stabilization.

-

Luminescence is measured using a plate reader.

-

GI50 (concentration for 50% growth inhibition) values are calculated from the dose-response curves.

In Vivo Mechanism of Action and Efficacy

The anti-tumor activity of this compound has been demonstrated in a mouse xenograft model using the KARPAS-422 DLBCL cell line, which harbors an EZH2 Y641N mutation.

In Vivo Study Summary

| Parameter | Details |

| Animal Model | Mice bearing KARPAS-422 xenografts[4] |

| Treatment | This compound (200 mg/kg, subcutaneously, twice daily)[4][5] |

| Outcome | Complete tumor regression[6] |

| Pharmacodynamic Effect | Suppression of H3K27me3 levels in tumors[4] |

| Tolerability | Well-tolerated with no significant body weight loss[5][6] |

Representative In Vivo Xenograft Protocol

Animal Model:

-

Immunocompromised mice (e.g., NOD-SCID)

Cell Line:

-

KARPAS-422 (human DLBCL cell line with EZH2 Y641N mutation)

Procedure:

-

KARPAS-422 cells are harvested and resuspended in a suitable matrix (e.g., Matrigel).

-

A specific number of cells (e.g., 5-10 x 10⁶) are implanted subcutaneously into the flank of each mouse.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and vehicle control groups.

-

This compound is administered subcutaneously at a dose of 200 mg/kg twice daily. The vehicle group receives a corresponding volume of the vehicle solution.

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

At the end of the study, or at intermediate time points, tumors may be harvested for pharmacodynamic analysis (e.g., Western blotting for H3K27me3 levels).

-

The primary endpoint is typically tumor growth inhibition or regression.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Pathway

References

- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biospace.com [biospace.com]

- 4. selleckchem.com [selleckchem.com]

- 5. raybiotech.com [raybiotech.com]

- 6. adooq.com [adooq.com]

An In-depth Technical Guide to the EZH2 Binding Site of CPI-169

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding characteristics and mechanism of action of CPI-169, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. The information presented herein is intended to support further research and development efforts in the field of epigenetics and oncology.

Introduction to EZH2 and the Role of this compound

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a key mark for transcriptional repression. Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma.

This compound is an indole-based small molecule inhibitor designed to target the catalytic activity of EZH2. Its development represents a significant advancement in the pursuit of targeted therapies for EZH2-driven malignancies. This document details the binding properties, mechanism of action, and cellular and in vivo effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and in vivo efficacy.

Table 1: Biochemical Inhibitory Potency of this compound

| Target | IC50 (nM) | Notes |

| Wild-Type EZH2 | 0.24 | Potent inhibition of the wild-type enzyme. |

| EZH2 Y641N Mutant | 0.51 | High potency against a common gain-of-function mutation. |

| EZH1 | 6.1 | Demonstrates selectivity for EZH2 over the closely related EZH1. |

Table 2: Cellular Activity of this compound

| Assay | EC50 (nM) | Cell Line Context |

| H3K27me3 Reduction | 70 | Inhibition of the epigenetic mark in cellular models. |

| Cell Proliferation | Not specified | Induces cell cycle arrest and apoptosis. |

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Dose | Effect |

| KARPAS-422 (DLBCL) | 100 mpk, BID | Suboptimal dose, synergistic with CHOP. |

| KARPAS-422 (DLBCL) | 200 mpk, BID | Complete tumor regression. |

EZH2 Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical EZH2 signaling pathway and the mechanism by which this compound exerts its inhibitory effect.

CPI-169 discovery and development

An In-depth Technical Guide to the Discovery and Development of CPI-169

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to gene silencing.[5][6][7] Overexpression and hyperactivity of EZH2 are implicated in the progression of various cancers, making it a compelling therapeutic target.[5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Discovery and Optimization

This compound was identified and optimized from a series of small molecule EZH2 inhibitors that are structurally distinct from previously reported chemotypes.[5] The development effort focused on creating a potent inhibitor with improved microsomal stability and sustained EZH2 inhibition, leading to more effective tumor regression in vivo.[5]

Mechanism of Action

This compound is a highly potent inhibitor of the catalytic activity of PRC2.[5][8] It acts as a S-adenosyl-methionine (SAM)-competitive inhibitor, binding to the SAM pocket of the EZH2 SET domain.[7] By blocking the methyltransferase activity of EZH2, this compound prevents the trimethylation of H3K27 (H3K27me3).[4][5] This reduction in H3K27me3 levels leads to the reactivation of tumor suppressor genes that are aberrantly silenced in cancer cells.[5][9] Downstream effects of EZH2 inhibition by this compound include cell cycle arrest and apoptosis in various cancer cell lines.[2][4][5]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound:

Caption: Mechanism of this compound action on the EZH2 signaling pathway.

Preclinical Data

A substantial body of preclinical data demonstrates the potent and selective activity of this compound.

In Vitro Activity

The following table summarizes the in vitro inhibitory activity of this compound against EZH2 and EZH1.

| Target | IC50 (nM) |

| EZH2 (Wild-Type) | 0.24[1][3][4][7][10] |

| EZH2 (Y641N mutant) | 0.51[1][3][4][7][10] |

| EZH1 | 6.1[1][3][4][7][10] |

This compound also demonstrates potent cellular activity, reducing H3K27me3 levels with an EC50 of 70 nM.[2][4][5][8][10] It effectively inhibits the growth of a broad range of non-Hodgkin's lymphoma (NHL) cell lines, with GI50 values less than 5 μM in 16 out of 25 cell lines tested.[1] In KARPAS-422 cells, this compound shows a dose-dependent inhibition of cell viability.[1]

In Vivo Efficacy

In vivo studies using a KARPAS-422 diffuse large B-cell lymphoma (DLBCL) xenograft model in mice have demonstrated significant anti-tumor activity of this compound.[2][4][5][8]

| Animal Model | Dosing | Outcome |

| KARPAS-422 xenograft mice | 200 mg/kg, s.c., twice daily | Complete tumor regression[2][5][8] |

| KARPAS-422 xenograft mice | 200 mg/kg, s.c. | Effective suppression of H3K27me3 levels and lymphoma tumor regression[1] |

This compound was well-tolerated in these studies, with no observed toxic effects or body weight loss.[2][4][5] The tumor growth inhibition was dose-dependent and correlated with a reduction in the pharmacodynamic marker H3K27me3.[2][5][8]

Synergy with Other Agents

This compound has shown synergistic anti-proliferative activity when used in combination with other anti-cancer agents.

| Combination Agent | Cell Line / Model | Effect |

| ABT-199 (Bcl-2 inhibitor) | KARPAS-422 cells | Synergistic anti-proliferative activity[1][10] |

| CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone) | DLBCL xenograft model | Strong synergistic anti-tumor activity[5][8] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

EZH2 Inhibition Assay

The inhibitory activity of this compound on EZH2 is determined using a biochemical assay that measures the incorporation of a tritium-labeled methyl group from S-adenosyl-L-methionine (SAM) into a biotinylated histone H3 peptide substrate.[1]

Caption: Workflow for the EZH2 biochemical inhibition assay.

Cell Viability Assay

The effect of this compound on cell proliferation is assessed using the Cell Titer-Glo (CTG) luminescent cell viability assay.[1]

Caption: Workflow for the cell viability assay.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound is evaluated in mouse xenograft models.

Caption: Workflow for in vivo xenograft studies.

Conclusion

This compound is a potent and selective EZH2 inhibitor with a well-defined mechanism of action. Preclinical studies have demonstrated its significant anti-proliferative and pro-apoptotic activity in cancer cells, as well as robust anti-tumor efficacy in in vivo models of non-Hodgkin's lymphoma. The synergistic effects observed with other anti-cancer agents further highlight its therapeutic potential. The data presented in this technical guide support the continued investigation of this compound as a promising therapeutic agent for the treatment of EZH2-driven malignancies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. adooq.com [adooq.com]

- 4. xcessbio.com [xcessbio.com]

- 5. researchgate.net [researchgate.net]

- 6. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

Introduction: The Role of EZH2 in Epigenetic Regulation

An In-Depth Technical Guide to CPI-169 Inhibition of H3K27 Trimethylation

For Researchers, Scientists, and Drug Development Professionals

Enhancer of zeste homolog 2 (EZH2) is a critical enzyme in the field of epigenetics, functioning as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] This multi-protein complex, which also includes core components like EED and SUZ12, mediates gene silencing by modulating chromatin structure.[3][4] The primary catalytic function of EZH2 is to catalyze the mono-, di-, and trimethylation of lysine 27 on histone H3 (H3K27).[1][5] The resulting H3K27me3 mark is a hallmark of transcriptionally repressed chromatin, playing a vital role in fundamental cellular processes such as cell lineage determination, differentiation, and proliferation.[1][6]

Dysregulation of EZH2, either through overexpression or gain-of-function mutations, is implicated in the pathogenesis of numerous cancers, including non-Hodgkin's lymphoma and various solid tumors.[2][7] This aberrant activity leads to the silencing of tumor suppressor genes, thereby promoting uncontrolled cell growth and tumor progression.[2][8] Consequently, EZH2 has emerged as a high-priority target for cancer therapy, spurring the development of small molecule inhibitors designed to block its methyltransferase activity.[1]

This compound: A Potent Indole-Based EZH2 Inhibitor

This compound is a potent, indole-based small molecule inhibitor of EZH2.[1][5] Developed by Constellation Pharmaceuticals, it is structurally distinct from other well-known EZH2 inhibitors like tazemetostat.[2][9] this compound serves as a powerful chemical probe for studying the biological functions of EZH2 and as a precursor to orally bioavailable analogs developed for clinical investigation, such as CPI-1205.[1][10] While this compound itself has limited oral bioavailability, its high potency and significant preclinical anti-tumor activity have established it as a key compound in EZH2 inhibitor research.[1][5]

Mechanism of Action

This compound functions as a S-adenosyl-methionine (SAM)-competitive inhibitor.[11][12] It binds to the catalytic SET domain of EZH2, occupying the pocket that would normally bind the methyl-donor SAM.[10][11] This direct inhibition blocks the enzymatic transfer of a methyl group from SAM to the lysine 27 residue of histone H3, thereby preventing the formation of H3K27me3. The reduction in this repressive epigenetic mark leads to the de-repression and reactivation of silenced tumor suppressor genes, ultimately triggering downstream anti-proliferative effects.

References

- 1. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments in epigenetic cancer therapeutics: clinical advancement and emerging trends - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

CPI-169: A Technical Guide to a Potent and Selective Chemical Probe for EZH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and a histone methyltransferase responsible for the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27).[1][2] This epigenetic modification is a hallmark of transcriptionally silent chromatin.[3][4] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations (e.g., Y641N), is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma (NHL), making it a compelling target for therapeutic intervention.[4][5]

CPI-169 is a highly potent and selective small molecule inhibitor of EZH2.[6][7] Its robust biochemical and cellular activity, coupled with demonstrated in vivo efficacy, establishes it as a valuable chemical probe for elucidating the biological functions of EZH2 in health and disease.[5][8] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular profile, detailed experimental protocols for its use, and a discussion of its utility as a research tool.

Data Presentation

Biochemical and Cellular Activity of this compound

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The tables below summarize the key quantitative data.

| Target | Assay Type | IC50 (nM) | Reference(s) |

| EZH2 (Wild-Type) | Biochemical | 0.24 | [6][9][10] |

| EZH2 (Y641N Mutant) | Biochemical | 0.51 | [6][9][10] |

| EZH1 | Biochemical | 6.1 | [6][9][10] |

| PRC2 Complex | Biochemical | < 1 | [5][8] |

Table 1: Biochemical Potency of this compound against EZH1 and EZH2.

| Cellular Endpoint | Assay Type | EC50 (nM) | Reference(s) |

| H3K27me3 Levels | Cellular (Variety of cell lines) | 70 | [5][8] |

Table 2: Cellular Activity of this compound.

| Cell Line | Cancer Type | GI50 | Reference(s) |

| 16 out of 25 NHL cell lines | Non-Hodgkin's Lymphoma | <5 µM | [6] |

Table 3: Anti-proliferative Activity of this compound.

Experimental Protocols

Biochemical EZH2 Inhibition Assay (Radiometric)

This protocol describes a radiometric assay to determine the IC50 of inhibitors against the PRC2 complex.[6]

Materials:

-

PRC2 complex (containing EZH2 WT, Y641N mutant, or EZH1)

-

³H-S-Adenosyl-L-methionine (³H-SAM)

-

H3K27me3 activating peptide (e.g., H2N-RKQLATKAAR(Kme3)SAPATGGVKKP-amide)

-

Biotinylated H3 substrate peptide (e.g., H3K27me1 for WT EZH2, H3K27me2 for Y641N mutant EZH2)

-

Assay Buffer: 50 mM Tris (pH 8.5), 1 mM DTT, 0.07 mM Brij-35, 0.1% BSA

-

Stop Solution: 50 mM Tris (pH 8.5), 200 mM EDTA, 2 mM SAH

-

Streptavidin-coated plates (e.g., Flashplates)

-

Scintillation counter (e.g., TopCount Reader)

-

This compound or other test compounds dissolved in DMSO

Procedure:

-

Pre-incubation: In a 384-well plate, pre-incubate the PRC2 complex (e.g., 40 pM for WT EZH2, 80 pM for Y641N mutant EZH2, or 160 pM for EZH1) with ³H-SAM (0.9 µM), H3K27me3 activating peptide (2 µM), and a serial dilution of this compound for 120 minutes in assay buffer. The final DMSO concentration should be kept constant (e.g., 0.8% v/v).

-

Reaction Initiation: Initiate the methyltransferase reaction by adding the biotinylated H3 substrate peptide to a final concentration of 2 µM.

-

Incubation: Allow the reaction to proceed at room temperature for 5 hours.

-

Quenching: Stop the reaction by adding the Stop Solution.

-

Detection: Transfer a portion of the quenched reaction mixture to a streptavidin-coated plate. Incubate overnight to allow the biotinylated peptide to bind.

-

Washing and Reading: Wash the plate to remove unbound radioactivity and read the plate using a scintillation counter.

-

Data Analysis: Calculate the IC50 values by performing a non-linear least squares four-parameter fit of the data.

Cellular H3K27me3 Inhibition Assay

This protocol outlines a method to measure the reduction of cellular H3K27me3 levels upon inhibitor treatment.

Materials:

-

Cancer cell lines (e.g., KARPAS-422)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Lysis buffer

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (for normalization)

-

Secondary antibody conjugated to a detectable molecule (e.g., HRP, fluorophore)

-

Detection reagents (e.g., chemiluminescent substrate, fluorescence plate reader)

-

Western blot apparatus or high-content imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of this compound for a specified period (e.g., 4-8 days).

-

Cell Lysis: Lyse the cells to extract total protein.

-

Detection Method (Western Blot): a. Separate protein lysates by SDS-PAGE and transfer to a membrane. b. Probe the membrane with anti-H3K27me3 and anti-total H3 antibodies. c. Incubate with the appropriate secondary antibody. d. Visualize the bands using a suitable detection reagent. e. Quantify band intensities and normalize the H3K27me3 signal to the total H3 signal.

-

Data Analysis: Determine the EC50 value, the concentration at which a 50% reduction in the normalized H3K27me3 signal is observed.

Cell Viability/Proliferation Assay

This protocol describes a method to assess the effect of EZH2 inhibition on cell growth.[6]

Materials:

-

NHL cell lines (e.g., KARPAS-422)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Cell viability reagent (e.g., CellTiter-Glo)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate.

-

Treatment: Treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 4 days).

-

Assay: Add the cell viability reagent to the wells according to the manufacturer's instructions.

-

Reading: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Mandatory Visualizations

Conclusion

This compound is a well-characterized chemical probe for the histone methyltransferase EZH2. Its high potency against both wild-type and mutant forms of EZH2, selectivity over the close homolog EZH1, and demonstrated ability to engage its target in a cellular context make it an invaluable tool for cancer research and drug discovery. The provided data and protocols serve as a guide for researchers to effectively utilize this compound in their studies to further unravel the complex biology of EZH2 and its role in disease. While this compound has limited oral bioavailability, its utility in in vitro and subcutaneous in vivo models is well-documented.[3] For studies requiring oral administration, the successor compound, CPI-1205, may be a more suitable choice.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. xcessbio.com [xcessbio.com]

- 8. apexbt.com [apexbt.com]

- 9. adooq.com [adooq.com]

- 10. universalbiologicals.com [universalbiologicals.com]

CPI-169: A Potent and Selective Inhibitor of Polycomb Repressive Complex 2

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Polycomb repressive complex 2 (PRC2) is a key epigenetic regulator that plays a critical role in cellular differentiation and development by mediating gene silencing.[1][2] The catalytic subunit of PRC2, Enhancer of zeste homolog 2 (EZH2), trimethylates histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally repressed chromatin.[3][4] Dysregulation of PRC2 activity, often through overexpression or gain-of-function mutations in EZH2, is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma (NHL) and prostate cancer.[3][5][6] This has established EZH2 as a compelling therapeutic target. CPI-169 is a novel, potent, and selective small-molecule inhibitor of EZH2 that has demonstrated significant anti-tumor activity in preclinical models.[7][8] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on PRC2, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound is an S-adenosyl-L-methionine (SAM)-competitive inhibitor of the methyltransferase activity of EZH2.[9] By binding to the SAM pocket within the SET domain of EZH2, this compound prevents the transfer of a methyl group from SAM to its histone substrate, H3K27.[10] This leads to a reduction in the levels of H3K27me3, thereby derepressing the expression of PRC2 target genes, which can include tumor suppressors.[3][8] The subsequent reactivation of these silenced genes can trigger cell cycle arrest and apoptosis in cancer cells dependent on aberrant PRC2 activity.[7][8]

Quantitative Efficacy of this compound

The potency of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data on the inhibitory activity of this compound against PRC2 and its cellular effects.

| Target | IC50 (nM) | Assay Type |

| Wild-Type EZH2 | 0.24[10][11][12][13] | Histone Methyltransferase (HMT) Assay |

| EZH2 (Y641N mutant) | 0.51[10][11][12][13] | Histone Methyltransferase (HMT) Assay |

| EZH1 | 6.1[10][11][12][13] | Histone Methyltransferase (HMT) Assay |

| PRC2 Complex | <1[7][8][14] | HMT Assay |

Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against wild-type and mutant EZH2, as well as the related EZH1 enzyme.

| Parameter | Value | Cell Line | Assay Type |

| EC50 for H3K27me3 reduction | 70 nM[7][8][13][14] | Various | Cellular Assay |

| GI50 in NHL cell lines | <5 µM[11] | 16 out of 25 NHL cell lines | Cell Proliferation Assay (CellTiter-Glo) |

Table 2: Cellular Activity of this compound. This table presents the half-maximal effective concentration (EC50) for the reduction of the epigenetic mark H3K27me3 and the half-maximal growth inhibition (GI50) in non-Hodgkin's lymphoma (NHL) cell lines.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which this compound inhibits PRC2 and its downstream effects on gene expression and cellular processes.

Caption: Mechanism of this compound inhibition of PRC2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on PRC2.

Histone Methyltransferase (HMT) Assay

This biochemical assay is used to determine the in vitro potency of this compound against the methyltransferase activity of PRC2.

Principle: The assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (³H-SAM) onto a histone H3 peptide substrate by the PRC2 enzyme complex.

Materials:

-

PRC2 complex (containing EZH1, wild-type EZH2, or Y641N mutant EZH2)

-

³H-SAM (S-adenosyl-L-[methyl-³H]methionine)

-

Biotinylated H3 substrate peptides (e.g., H3K27me1 for wild-type EZH2, H3K27me2 for Y641N mutant EZH2)

-

H3K27me3 activating peptide

-

This compound

-

Assay Buffer: 50 mM Tris (pH 8.5), 1 mM DTT, 0.07 mM Brij-35, 0.1% BSA

-

STOP Solution: 50 mM Tris (pH 8.5), 200 mM EDTA, 2 mM SAH

-

Streptavidin Flashplates

-

TopCount Reader

Procedure:

-

Pre-incubate the PRC2 enzyme (40 pM for wild-type EZH2, 80 pM for Y641N mutant EZH2, or 160 pM for EZH1) with ³H-SAM (0.9 µM), H3K27me3 activating peptide (2 µM), and varying concentrations of this compound (10-point dose-response) for 120 minutes in a 384-well plate.[11] The final DMSO concentration should be kept at 0.8%.[11]

-

Initiate the reaction by adding the biotinylated H3 substrate peptide (2 µM).[11]

-

Incubate the reaction mixture at room temperature for 5 hours.[11]

-

Stop the reaction by adding the STOP solution.[11]

-

Transfer the quenched solution to a Streptavidin Flashplate and incubate overnight.[11]

-

Wash the plates and measure the incorporated radioactivity using a TopCount Reader.[11]

-

Calculate IC50 values using a non-linear least-squares four-parameter fit.[11]

Caption: Workflow for the Histone Methyltransferase (HMT) Assay.

CellTiter-Glo® Luminescent Cell Viability Assay

This cellular assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

Principle: The assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

NHL cell lines (e.g., KARPAS-422)

-

This compound

-

CellTiter-Glo® Reagent

-

Opaque-walled multi-well plates

-

Luminometer (e.g., Envision)

Procedure:

-

Seed cells in opaque-walled 96-well plates at an appropriate density.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for 4 days.[11]

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well, equal to the volume of cell culture medium in the well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate GI50 values using a suitable software (e.g., GraphPad Prism).[11]

Caption: Workflow for the CellTiter-Glo® Cell Viability Assay.

In Vivo Efficacy

In vivo studies using mouse xenograft models of NHL have demonstrated the anti-tumor activity of this compound.

-

Model: KARPAS-422 diffuse large B-cell lymphoma (DLBCL) xenograft in mice.[7][8]

-

Dosing: Subcutaneous administration of this compound at doses up to 200 mg/kg twice daily (BID).[7][8][13]

-

Results: Treatment with this compound led to a dose-dependent tumor growth inhibition.[7][8] The highest dose of 200 mg/kg BID resulted in complete tumor regression.[7][8] The anti-tumor effect was associated with a reduction in the pharmacodynamic marker H3K27me3 in the tumor tissue.[7][8] Importantly, this compound was well-tolerated in mice, with no observed toxic effects or body weight loss.[7][13]

Conclusion

This compound is a highly potent and selective inhibitor of the EZH2 component of the PRC2 complex. It effectively reduces H3K27 trimethylation, leading to the reactivation of silenced genes and subsequent cell cycle arrest and apoptosis in cancer cells. Preclinical data demonstrate its significant anti-tumor efficacy in models of non-Hodgkin's lymphoma. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other PRC2 inhibitors in both academic and industrial research settings. The promising preclinical profile of this compound has paved the way for the development of orally bioavailable analogs, such as CPI-1205 (lirametostat), which have advanced into clinical trials for various malignancies.[3][9]

References

- 1. Structure, mechanism, and regulation of polycomb-repressive complex 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Polycomb repressive complex 2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Small Molecule Approaches for Targeting the Polycomb Repressive Complex 2 (PRC2) in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. adooq.com [adooq.com]

- 13. xcessbio.com [xcessbio.com]

- 14. aacrjournals.org [aacrjournals.org]

CPI-169: A Technical Guide to its Histone Methyltransferase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of CPI-169, a potent small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.

Introduction to this compound and its Target

This compound is a highly potent and selective inhibitor of EZH2, a key enzymatic component of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a critical epigenetic modification associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This compound exerts its effects by competing with the cofactor S-adenosyl-L-methionine (SAM), thereby inhibiting the methyltransferase activity of EZH2.

Quantitative Selectivity Profile

This compound demonstrates high potency against both wild-type and mutant forms of EZH2, as well as significant selectivity over its close homolog, EZH1. The following table summarizes the in vitro inhibitory activity of this compound.

| Target | IC50 (nM) |

| EZH2 (Wild-Type) | 0.24 |

| EZH2 (Y641N Mutant) | 0.51 |

| EZH1 | 6.1 |

| Data sourced from multiple suppliers and publications.[1][2][3][4] |

While comprehensive quantitative data for this compound against a broad panel of histone methyltransferases (HMTs) is not publicly available in a single source, its orally bioavailable analog, CPI-1205, has been reported to exhibit selectivity when tested against 30 other histone and DNA methyltransferases.[5][6] This suggests a favorable selectivity profile for the chemical scaffold.

To illustrate a typical selectivity screen for an EZH2 inhibitor, the table below presents data for GSK343, another potent and selective EZH2 inhibitor, against a panel of SAM-dependent methyltransferases. This provides a relevant example of the expected selectivity for a compound like this compound.

Representative Selectivity Panel Data for an EZH2 Inhibitor (GSK343)

| Methyltransferase | IC50 (nM) |

| EZH2 | 4 |

| EZH1 | 240 |

| G9a | >50,000 |

| SETD7 | >50,000 |

| SETD8 | >50,000 |

| SUV39H1 | >50,000 |

| PRMT1 | >50,000 |

| CARM1 (PRMT4) | >50,000 |

| DNMT1 | >50,000 |

| This table is representative and shows data for GSK343, not this compound.[5] |

In cellular assays, this compound effectively reduces the levels of H3K27me3 with a half-maximal effective concentration (EC50) of 70 nM.[1][7][8]

Signaling Pathway and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's selectivity profile.

In Vitro Histone Methyltransferase (HMT) Radiometric Assay

This biochemical assay is the gold standard for determining the potency and selectivity of HMT inhibitors.

Objective: To determine the IC50 values of this compound against a panel of histone methyltransferases.

Materials:

-

Recombinant human HMT enzymes (EZH2/PRC2 complex, EZH1, and a panel of other HMTs)

-

Histone or peptide substrates specific to each HMT

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

S-adenosyl-L-methionine (SAM), unlabeled

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

This compound, serially diluted in DMSO

-

Trichloroacetic acid (TCA)

-

Phosphocellulose filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the HMT enzyme and its corresponding substrate to their final concentrations in the assay buffer.

-

Reaction Initiation: In a 96-well plate, combine the HMT enzyme, substrate, and this compound (or DMSO vehicle control).

-

Incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.

-

Methylation Reaction: Initiate the methylation reaction by adding a mixture of [³H]-SAM and unlabeled SAM. Incubate for a specific time (e.g., 60 minutes) at 30°C.

-

Reaction Quenching: Stop the reaction by adding TCA.

-

Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The histone/peptide substrate will bind to the filter, while unincorporated [³H]-SAM will be washed away.

-

Washing: Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove all unbound [³H]-SAM.

-

Scintillation Counting: Add scintillation fluid to each well of the dried filter plate and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular H3K27me3 Western Blot Assay

This assay measures the ability of this compound to inhibit EZH2 activity within a cellular context by quantifying the levels of the H3K27me3 mark.

Objective: To determine the EC50 of this compound for the reduction of cellular H3K27me3 levels.

Materials:

-

Cancer cell line of interest (e.g., KARPAS-422)

-

Cell culture medium and supplements

-

This compound stock solution in DMSO

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-H3K27me3 and rabbit anti-total Histone H3

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) for a specified duration (e.g., 72-96 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 to serve as a loading control.

-

Data Analysis: Quantify the band intensities for H3K27me3 and total H3. Normalize the H3K27me3 signal to the total H3 signal. Calculate the percent reduction in H3K27me3 for each this compound concentration relative to the DMSO control. Determine the EC50 value using a dose-response curve.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Opaque-walled 96-well plates

-

This compound stock solution in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound or a DMSO vehicle control to the appropriate wells.

-

Incubation: Incubate the plates for a prolonged period (e.g., 6-10 days), as the effects of EZH2 inhibition on cell proliferation can be delayed.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Luminescence Measurement: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the DMSO control. Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Conclusion

This compound is a highly potent and selective inhibitor of the histone methyltransferase EZH2. Its sub-nanomolar potency against both wild-type and mutant EZH2, coupled with significant selectivity over EZH1, underscores its potential as a targeted therapeutic agent. While a comprehensive selectivity screen against a wide array of methyltransferases is not publicly detailed, data from analogous compounds suggest a favorable off-target profile. The experimental protocols provided herein offer a robust framework for the continued investigation and characterization of this compound and other novel EZH2 inhibitors.

References

- 1. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. Constellation Pharmaceuticals Presents Phase 1 Data for [globenewswire.com]

CPI-169: A Technical Guide to its Mechanism and Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-169 is a potent and highly selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, particularly non-Hodgkin's lymphomas. By inhibiting EZH2, this compound leads to a reduction in the methylation of histone H3 at lysine 27 (H3K27me3), a key repressive epigenetic mark. This, in turn, results in the reactivation of silenced tumor suppressor genes, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on gene expression, and detailed experimental protocols for its study.

Introduction to this compound and EZH2 Inhibition

Enhancer of Zeste Homolog 2 (EZH2) is a critical enzyme in epigenetic regulation. As the catalytic component of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3). This epigenetic modification is a hallmark of transcriptionally silent chromatin, and aberrant EZH2 activity can lead to the silencing of tumor suppressor genes, driving cancer progression.

This compound is a novel and potent inhibitor of EZH2. It is a small molecule that selectively targets the enzymatic activity of EZH2, thereby preventing the methylation of H3K27. This mode of action makes this compound a promising therapeutic agent for cancers with EZH2 gain-of-function mutations or those dependent on EZH2 activity.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound and other relevant EZH2 inhibitors.

| Parameter | Value | Enzyme/Complex | Reference |

| IC₅₀ | <1 nM | PRC2 | [1][2][3] |

| IC₅₀ | 0.24 nM | EZH2 (Wild-Type) | [4][5][6] |

| IC₅₀ | 0.51 nM | EZH2 (Y641N Mutant) | [4][5][6] |

| IC₅₀ | 6.1 nM | EZH1 | [4][5] |

Table 1: In Vitro Inhibitory Activity of this compound. IC₅₀ (half-maximal inhibitory concentration) values demonstrate the high potency of this compound against the PRC2 complex and both wild-type and mutant forms of EZH2. Its selectivity for EZH2 over the closely related EZH1 is also notable.

| Parameter | Value | Cell Line | Reference |

| EC₅₀ | 70 nM | Various | [1][2][3] |

Table 2: Cellular Activity of this compound. EC₅₀ (half-maximal effective concentration) for the reduction of cellular H3K27me3 levels indicates the potent activity of this compound within a cellular context.

Mechanism of Action and Impact on Gene Expression

The primary mechanism of action of this compound is the direct inhibition of the methyltransferase activity of EZH2. This leads to a global reduction in H3K27me3 levels, which in turn reactivates the expression of genes previously silenced by PRC2.

While specific, comprehensive gene expression profiling data for this compound is not publicly available, studies on other potent and selective EZH2 inhibitors like GSK126 provide a strong indication of the expected effects. Inhibition of EZH2 in cancer cell lines, particularly those with EZH2 mutations, leads to the upregulation of a significant number of genes. These are often tumor suppressor genes involved in critical cellular processes.

General Effects of EZH2 Inhibition on Gene Expression:

-

Reactivation of Tumor Suppressor Genes: EZH2 inhibition leads to the de-repression of key tumor suppressor genes that are frequently silenced in cancer.

-

Induction of Cell Cycle Arrest: Upregulation of cell cycle inhibitors, such as CDKN1A (p21) and CDKN2A/B (p16/p15), is a common consequence of EZH2 inhibition.

-

Promotion of Apoptosis: The expression of pro-apoptotic genes can be increased, contributing to programmed cell death in cancer cells.

-

Cellular Differentiation: EZH2 plays a role in maintaining a dedifferentiated state. Its inhibition can promote cellular differentiation.

| Gene | Cancer Type | EZH2 Inhibitor | Observed Effect |

| CDKN2A, CDKN2B | Mantle Cell Lymphoma | GSK126 | Upregulation |

Table 3: Examples of Genes Upregulated by EZH2 Inhibition. This table provides examples of tumor suppressor genes that are known to be upregulated following treatment with a potent EZH2 inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for this compound.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound.

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., KARPAS-422 for EZH2 mutant lymphoma)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT or CellTiter-Glo reagent

-

Plate reader

Procedure:

-

Seed cells at an appropriate density in a 96-well plate.

-

After 24 hours, treat cells with a serial dilution of this compound. Include a DMSO vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT or CellTiter-Glo reagent according to the manufacturer's instructions.

-

Measure absorbance or luminescence using a plate reader.

-

Calculate cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot for H3K27me3

Objective: To assess the effect of this compound on global H3K27me3 levels.

Materials:

-

Cancer cell lines treated with this compound

-

Lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Lyse treated and control cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Quantify band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.

Gene Expression Analysis (Quantitative PCR)

Objective: To measure the change in expression of specific target genes following this compound treatment.

Materials:

-

Cancer cell lines treated with this compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes and a housekeeping gene (e.g., ACTB, GAPDH)

-

qPCR instrument

Procedure:

-

Extract total RNA from treated and control cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for the target genes and a housekeeping gene for normalization.

-

Calculate the relative gene expression changes using the ΔΔCt method.

Conclusion

This compound is a potent and selective EZH2 inhibitor with significant potential in the treatment of various cancers, particularly those with dysregulated EZH2 activity. Its mechanism of action, centered on the reduction of H3K27me3 and subsequent reactivation of tumor suppressor genes, provides a clear rationale for its anti-cancer effects. While specific gene expression profiles for this compound are not yet widely available, the well-documented effects of other EZH2 inhibitors offer a strong framework for understanding its downstream transcriptional impact. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the biological effects of this promising therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GEO Accession viewer [ncbi.nlm.nih.gov]

- 4. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Gene expression profiling of EZH2 mutant and wild type DLBCL cell lines treated with EZH2 inhibitor [datacatalog.mskcc.org]

The Potent EZH2 Inhibitor CPI-169: A Technical Overview for Lymphoma and Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Through the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 plays a pivotal role in gene silencing, which is essential for normal development and cellular differentiation.[1][2] However, dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is a key driver in the pathogenesis of various malignancies, particularly B-cell lymphomas originating from the germinal center, such as Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL).[2][3][4][5] This has positioned EZH2 as a compelling therapeutic target for oncology drug development.

CPI-169, a novel indole-based small molecule, is a potent and highly selective inhibitor of EZH2.[6][7] Developed by Constellation Pharmaceuticals, this compound has demonstrated significant preclinical anti-tumor activity in various cancer models, most notably in EZH2-mutant lymphomas.[6][7] While its limited oral bioavailability led to the development of its successor, CPI-1205, the preclinical data for this compound provide a strong rationale for targeting the EZH2 pathway and offer valuable insights into the therapeutic potential of this class of inhibitors.[7][8] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with this compound in lymphoma and other cancer models.

Mechanism of Action

This compound is an S-adenosyl-methionine (SAM)-competitive inhibitor that binds to the SET domain of EZH2, thereby blocking its methyltransferase activity.[9] This inhibition leads to a global reduction in H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes.[9] The downstream effects of EZH2 inhibition by this compound include the induction of cell cycle arrest and apoptosis in cancer cells.[6][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity and preclinical efficacy.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| Wild-Type EZH2 | Biochemical | 0.24 nM | [10] |

| EZH2 Y641N Mutant | Biochemical | 0.51 nM | [10] |

| EZH1 | Biochemical | 6.1 nM | [10] |

| Cellular H3K27me3 Levels | Cell-based | EC50 = 70 nM | [6] |

Table 2: Preclinical Efficacy of this compound in KARPAS-422 Lymphoma Xenograft Model

| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) | Outcome | Reference |

| This compound | 200 mg/kg, s.c., BID | Dose-dependent | Complete tumor regression | [6] |

| This compound (suboptimal dose) + CHOP (single dose) | 100 mg/kg, s.c., BID | Synergistic | Rapid and sustained tumor regression |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Biochemical Assay for EZH2 Inhibitory Activity

This protocol describes a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against EZH2.

Materials:

-

Recombinant PRC2 complex (wild-type or mutant)

-

Histone H3 peptide substrate

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 0.01% Tween-20)

-

Scintillation cocktail

-

Filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, PRC2 enzyme, and histone H3 peptide substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a high concentration of non-radiolabeled SAM.

-

Transfer the reaction mixture to a filter plate to capture the methylated histone peptides.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.

Cell-Based Assay for H3K27me3 Reduction

This protocol outlines the use of a Western blot to assess the effect of this compound on global H3K27me3 levels in cultured cells.

Materials:

-

Cancer cell line of interest (e.g., KARPAS-422)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-H3K27me3 and anti-Total H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for a specified duration (e.g., 72-96 hours).

-

Harvest the cells and lyse them using RIPA buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies against H3K27me3 and total H3 (as a loading control).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative reduction in H3K27me3 levels.

Cell Viability Assay (CellTiter-Glo®)

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to measure the effect of this compound on cancer cell proliferation.[1][11][12][13][14]

Materials:

-

Cancer cell line of interest

-

Opaque-walled 96-well plates

-

This compound

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.[12]

-

Treat the cells with a serial dilution of this compound or vehicle control.[12]

-

Incubate the plate for a specified period (e.g., 6 days), refreshing the media with the compound as needed.

-

Equilibrate the plate to room temperature for approximately 30 minutes.[12]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

-

Measure the luminescence using a plate reader.[12]

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

KARPAS-422 Lymphoma Xenograft Model

This protocol outlines the establishment and use of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.[9]

Materials:

-

KARPAS-422 human lymphoma cell line

-

Immunocompromised mice (e.g., NOD-scid gamma mice)

-

Matrigel

-

This compound formulation for subcutaneous injection

-

Vehicle control

-

Calipers

Procedure:

-

Harvest KARPAS-422 cells and resuspend them in a mixture of sterile PBS and Matrigel.[9]

-

Subcutaneously inject the cell suspension into the flank of the mice.[9]

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.[9]

-

Administer this compound (e.g., 200 mg/kg, subcutaneously, twice daily) or vehicle control to the respective groups.[6][9]

-

Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.[9]

-

Monitor the body weight of the mice as an indicator of toxicity.[9]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).[9]

Immunohistochemistry (IHC) for Pharmacodynamic Markers

This protocol describes the IHC staining of tumor tissues from the xenograft model to assess the in vivo effects of this compound on H3K27me3, Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker).[15][16][17]

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections

-

Primary antibodies (anti-H3K27me3, anti-Ki-67, anti-cleaved caspase-3)

-

Appropriate secondary antibodies and detection reagents (e.g., DAB chromogen)

-

Antigen retrieval solution (e.g., citrate buffer)

-

Microscope

Procedure:

-

Deparaffinize and rehydrate the FFPE tumor sections.[16][17]

-

Perform antigen retrieval by heating the slides in the appropriate buffer.[16][17]

-

Block endogenous peroxidase activity and non-specific binding sites.[16][17]

-

Incubate the sections with the primary antibodies overnight at 4°C.[16]

-

Wash the slides and incubate with the corresponding secondary antibodies.[16]

-

Develop the signal using a chromogen such as DAB and counterstain with hematoxylin.[17]

-

Dehydrate and mount the slides.

-

Capture images using a microscope and perform a quantitative analysis of the staining intensity and the percentage of positive cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the EZH2 signaling pathway in germinal center B-cell lymphoma and a typical experimental workflow for evaluating an EZH2 inhibitor like this compound.

Conclusion

This compound is a potent and selective EZH2 inhibitor that has demonstrated significant anti-tumor activity in preclinical models of lymphoma, particularly those with EZH2 mutations. The comprehensive preclinical data package, including detailed in vitro and in vivo studies, has established a strong foundation for the clinical development of EZH2 inhibitors. While this compound itself did not advance to later-stage clinical trials due to its limited oral bioavailability, the insights gained from its preclinical evaluation have been instrumental in the development of next-generation, orally bioavailable EZH2 inhibitors like CPI-1205. The synergistic effects observed with standard-of-care chemotherapy further highlight the potential of EZH2 inhibition as a key component of combination therapy regimens for lymphoma and other cancers. This technical guide provides a valuable resource for researchers and drug development professionals working on epigenetic therapies and the continued exploration of the EZH2 pathway in oncology.

References

- 1. ch.promega.com [ch.promega.com]

- 2. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EZH2-mediated epigenetic silencing in germinal center B cells contributes to proliferation and lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Germinal center dysregulation by histone methyltransferase EZH2 promotes lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 12. promega.com [promega.com]

- 13. benchchem.com [benchchem.com]

- 14. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]

- 15. biocare.net [biocare.net]

- 16. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]

- 17. sysy-histosure.com [sysy-histosure.com]

Methodological & Application

Application Notes and Protocols for CPI-169, a Potent EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-169 is a highly potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] By inhibiting the methyltransferase activity of EZH2, this compound leads to a reduction in histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1] This activity results in the de-repression of tumor suppressor genes, subsequently inducing cell cycle arrest and apoptosis in various cancer cell lines.[1] These application notes provide detailed protocols for the cell-based assays involving this compound, including cell culture, viability assays, and target engagement studies.

Mechanism of Action

This compound targets the PRC2 complex, a key regulator of gene expression. EZH2, as the catalytic core of PRC2, is responsible for the trimethylation of H3K27.[1][3] This epigenetic mark is crucial for maintaining a condensed chromatin state, leading to the silencing of target genes. Many of these target genes are tumor suppressors that regulate critical cellular processes such as cell cycle progression, differentiation, and apoptosis.[3] In several cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and tumor progression.[1] this compound acts as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, preventing the transfer of methyl groups to H3K27.[2] This leads to a global decrease in H3K27me3 levels, reactivation of tumor suppressor gene expression, and subsequent anti-proliferative effects in cancer cells.

Signaling Pathway

Caption: this compound inhibits the EZH2 subunit of the PRC2 complex, preventing H3K27 methylation.

Quantitative Data

| Parameter | Cell Line | Value | Reference |

| IC50 (PRC2 catalytic activity) | - | < 1 nM | [1] |

| EC50 (cellular H3K27me3 reduction) | - | 70 nM | [1] |

| GI50 (Cell Proliferation) | KARPAS-422 | Varies (dependent on residence time) | [4] |

| IC50 (EZH2 WT) | - | 0.24 nM | [2] |

| IC50 (EZH2 Y641N) | - | 0.51 nM | [2] |

| IC50 (EZH1) | - | 6.1 nM | [2] |

Experimental Protocols

General Cell Culture Protocol for this compound Treatment

This protocol provides a general guideline for treating adherent or suspension cancer cell lines with this compound. Specific cell lines, such as the diffuse large B-cell lymphoma line KARPAS-422 or the hepatocellular carcinoma line SMMC-7721, have been used in studies with this compound.[1][5] Optimization of seeding density and treatment duration is recommended for each cell line.

Materials:

-

Cancer cell line of interest (e.g., KARPAS-422, HeLa, SMMC-7721)

-

Complete cell culture medium (appropriate for the chosen cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Cell culture flasks, plates, or dishes

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

For adherent cells, seed at a density that will allow for logarithmic growth throughout the experiment. Allow cells to attach overnight.

-

For suspension cells, seed at a density appropriate for the experiment.

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to the desired final concentrations. Include a DMSO-only control.

-

-

Treatment:

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or DMSO control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours). Continuous exposure for up to 10 days may be necessary to induce apoptosis.[1]

-

-

Downstream Analysis:

-